molecular formula C13H20ClNO2Si B11843462 3-[Chloro(dimethyl)silyl]propyl benzylcarbamate CAS No. 158773-44-5

3-[Chloro(dimethyl)silyl]propyl benzylcarbamate

Cat. No.: B11843462
CAS No.: 158773-44-5
M. Wt: 285.84 g/mol
InChI Key: MASGVLFXNSEBMI-UHFFFAOYSA-N
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Description

3-[Chloro(dimethyl)silyl]propyl benzylcarbamate is an organosilicon compound that features a silyl group attached to a propyl chain, which is further linked to a benzylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Chloro(dimethyl)silyl]propyl benzylcarbamate typically involves the reaction of 3-chloropropyl(dimethyl)silane with benzyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The general reaction scheme is as follows:

3-chloropropyl(dimethyl)silane+benzyl isocyanate3-[Chloro(dimethyl)silyl]propyl benzylcarbamate\text{3-chloropropyl(dimethyl)silane} + \text{benzyl isocyanate} \rightarrow \text{this compound} 3-chloropropyl(dimethyl)silane+benzyl isocyanate→3-[Chloro(dimethyl)silyl]propyl benzylcarbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-[Chloro(dimethyl)silyl]propyl benzylcarbamate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Hydrolysis: The silyl group can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium iodide, and other nucleophiles.

    Hydrolysis: Acidic or basic aqueous solutions are used.

    Oxidation/Reduction: Various oxidizing or reducing agents can be employed depending on the desired transformation.

Major Products

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: The major product is the corresponding silanol.

    Oxidation/Reduction: Products vary based on the specific reaction conditions.

Scientific Research Applications

3-[Chloro(dimethyl)silyl]propyl benzylcarbamate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Incorporated into polymers to modify their properties.

    Biology and Medicine: Potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[Chloro(dimethyl)silyl]propyl benzylcarbamate involves its ability to form stable covalent bonds with various substrates. The silyl group can interact with hydroxyl groups, while the benzylcarbamate moiety can engage in hydrogen bonding and other interactions. These properties make it useful in modifying surfaces and creating functional materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-[Chloro(dimethyl)silyl]propylamine
  • 3-[Chloro(dimethyl)silyl]propyl methacrylate
  • 3-[Chloro(dimethyl)silyl]propyl acetate

Uniqueness

3-[Chloro(dimethyl)silyl]propyl benzylcarbamate is unique due to the presence of both a silyl group and a benzylcarbamate moiety. This combination allows for a wide range of chemical modifications and applications, making it more versatile compared to similar compounds that may lack one of these functional groups.

Properties

CAS No.

158773-44-5

Molecular Formula

C13H20ClNO2Si

Molecular Weight

285.84 g/mol

IUPAC Name

3-[chloro(dimethyl)silyl]propyl N-benzylcarbamate

InChI

InChI=1S/C13H20ClNO2Si/c1-18(2,14)10-6-9-17-13(16)15-11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3,(H,15,16)

InChI Key

MASGVLFXNSEBMI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCCOC(=O)NCC1=CC=CC=C1)Cl

Origin of Product

United States

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